molecular formula C23H33N5O8 B11830951 3-[[4-[[[(1,1-Dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitrobenzoic acid

3-[[4-[[[(1,1-Dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitrobenzoic acid

Cat. No.: B11830951
M. Wt: 507.5 g/mol
InChI Key: ZEPCPNXUCHPQCN-UHFFFAOYSA-N
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Description

3-[[4-[[[(1,1-Dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitrobenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a benzoic acid moiety, and multiple tert-butoxycarbonyl (Boc) protecting groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[[[(1,1-Dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitrobenzoic acid typically involves multiple steps, including the protection of functional groups, formation of the piperazine ring, and introduction of the nitrobenzoic acid moiety. Common reagents used in these reactions include tert-butyl chloroformate, piperazine, and nitrobenzoic acid derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[[4-[[[(1,1-Dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The Boc protecting groups can be removed or substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C), oxidizing agents like potassium permanganate (KMnO4), and deprotecting agents like trifluoroacetic acid (TFA). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while deprotection of the Boc groups can expose the primary amine functionalities.

Scientific Research Applications

3-[[4-[[[(1,1-Dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitrobenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[4-[[[(1,1-Dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The nitro group and piperazine ring play crucial roles in its biological activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]amino]-3,3-dimethyl-: A related compound with similar Boc protecting groups.

    (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]benzeneacetic acid: Another compound featuring Boc protection and a benzoic acid moiety.

    Imidodicarbonic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]imino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-: A structurally related compound with similar functional groups.

Uniqueness

3-[[4-[[[(1,1-Dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitrobenzoic acid stands out due to its unique combination of a piperazine ring, multiple Boc protecting groups, and a nitrobenzoic acid moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H33N5O8

Molecular Weight

507.5 g/mol

IUPAC Name

3-[[4-[N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]piperazin-1-yl]methyl]-5-nitrobenzoic acid

InChI

InChI=1S/C23H33N5O8/c1-22(2,3)35-20(31)24-19(25-21(32)36-23(4,5)6)27-9-7-26(8-10-27)14-15-11-16(18(29)30)13-17(12-15)28(33)34/h11-13H,7-10,14H2,1-6H3,(H,29,30)(H,24,25,31,32)

InChI Key

ZEPCPNXUCHPQCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1CCN(CC1)CC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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